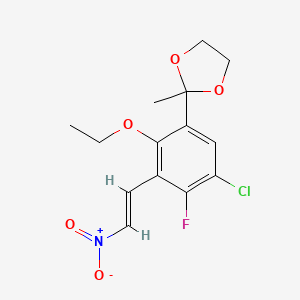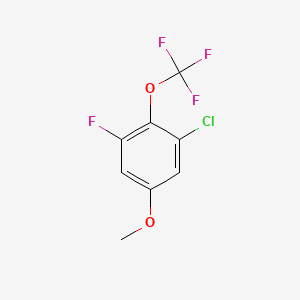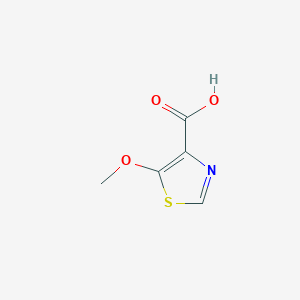![molecular formula C7H9F3N2O2 B13918313 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a cyanoethyl group and trifluorobutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid typically involves the reaction of glycine Schiff base with CF3-CH2-I under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the large-scale preparation (>150 g) of similar compounds involves the use of recyclable chiral auxiliaries and Ni(II) complexes, which can be adapted for the production of this compound .
化学反应分析
Types of Reactions
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can mimic the three-dimensional structure of targeted protein receptors by incorporating tailor-made amino acids. The presence of fluorinated residues enhances the metabolic stability of the compound, allowing for fine-tuning of bioactivity and pharmacokinetics .
相似化合物的比较
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A similar compound with applications in drug design as a bioisostere of leucine moiety.
N-(2-Cyanoethyl)glycine:
属性
分子式 |
C7H9F3N2O2 |
|---|---|
分子量 |
210.15 g/mol |
IUPAC 名称 |
2-(2-cyanoethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)4-5(6(13)14)12-3-1-2-11/h5,12H,1,3-4H2,(H,13,14) |
InChI 键 |
CRGPBVYRUOBQQK-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(CC(F)(F)F)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


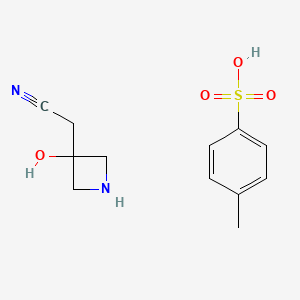
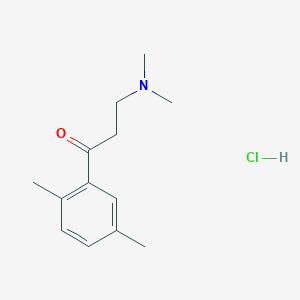

![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
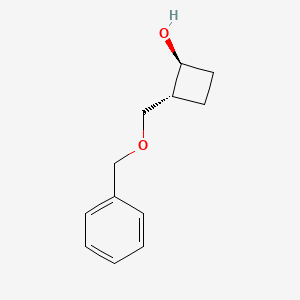
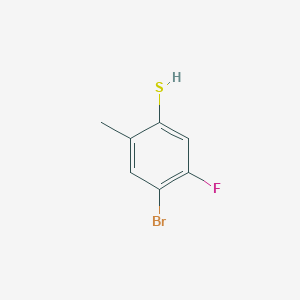
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)

![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
